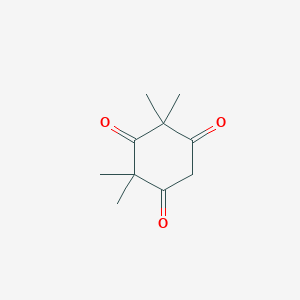
2,2,4,4-tetramethylcyclohexane-1,3,5-trione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,4,4-tetramethylcyclohexane-1,3,5-trione is an organic compound with the molecular formula C10H14O3 It is a derivative of cyclohexanetrione, characterized by the presence of four methyl groups at the 2, 2, 4, and 4 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4,4-tetramethylcyclohexane-1,3,5-trione typically involves the reaction of cyclobutane-1,3-dione with an O or N nucleophile and a silylating reagent, followed by acetylation and cyclization . The reaction conditions often include the use of bases and silylating agents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve the catalytic oxidation of tetramethylbutane derivatives using oxidizing agents such as hydrogen peroxide or sodium hydroxide . These methods are designed to optimize yield and purity while minimizing the production of by-products.
Analyse Chemischer Reaktionen
Types of Reactions
2,2,4,4-tetramethylcyclohexane-1,3,5-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert it into corresponding alcohols or other reduced forms.
Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state compounds, while reduction can produce alcohols or other reduced derivatives .
Wissenschaftliche Forschungsanwendungen
2,2,4,4-tetramethylcyclohexane-1,3,5-trione has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2,2,4,4-tetramethylcyclohexane-1,3,5-trione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting metabolic processes and biochemical pathways . Its effects are mediated through the formation of stable complexes with target molecules, leading to changes in their activity and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Leptospermone: 2,2,4,4-Tetramethyl-6-(3-methylbutanoyl)cyclohexane-1,3,5-trione.
Isoleptospermone: 2,2,4,4-Tetramethyl-6-(2-methyl-1-oxobutyl)cyclohexane-1,3,5-trione.
Flavesone: 2,2,4,4-Tetramethyl-6-(2-methyl-1-oxopropyl)cyclohexane-1,3,5-trione.
Uniqueness
2,2,4,4-tetramethylcyclohexane-1,3,5-trione is unique due to its specific substitution pattern and the presence of four methyl groups, which confer distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in various applications, particularly in organic synthesis and industrial processes .
Eigenschaften
CAS-Nummer |
7181-79-5 |
|---|---|
Molekularformel |
C10H14O3 |
Molekulargewicht |
182.22 g/mol |
IUPAC-Name |
2,2,4,4-tetramethylcyclohexane-1,3,5-trione |
InChI |
InChI=1S/C10H14O3/c1-9(2)6(11)5-7(12)10(3,4)8(9)13/h5H2,1-4H3 |
InChI-Schlüssel |
DOZWCONHUMHEPS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C(=O)CC(=O)C(C1=O)(C)C)C |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
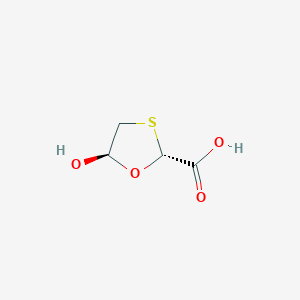
![Pyrido[4,3-d]pyrimidine-4(1h)-thione,7-amino-](/img/structure/B8655170.png)
![(2S,3R)-2-[(methoxycarbonyl)amino]-3-methylpentanoic acid](/img/structure/B8655178.png)
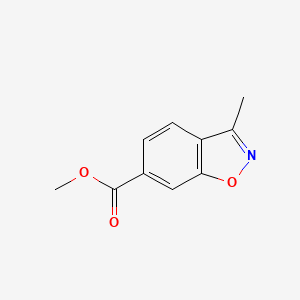
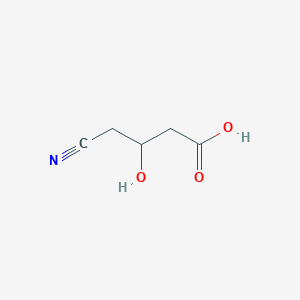

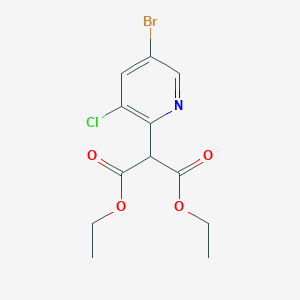

![[5-Methyl-2-(3-methylphenyl)-1H-imidazol-4-yl]methanol](/img/structure/B8655220.png)
![4-Methyl-3,4-dihydro-[1,2,3]triazolo[4,5-d]pyrimidine-5,7-dione](/img/structure/B8655224.png)

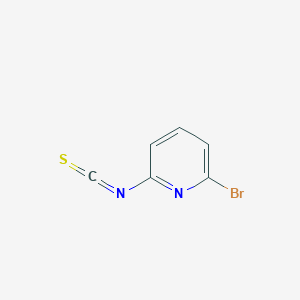
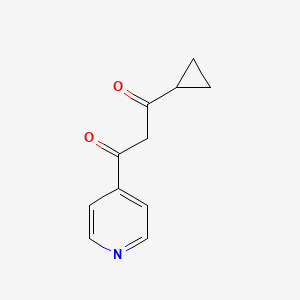
![2,4-Bis[(2-hydroxyethyl)amino]-6-methylanisole](/img/structure/B8655260.png)
